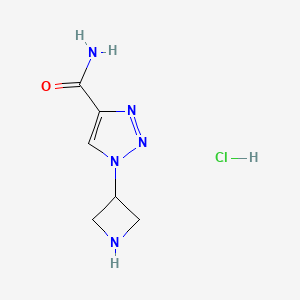![molecular formula C13H25ClN2O2 B1379276 tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 1153767-91-9](/img/structure/B1379276.png)
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Übersicht
Beschreibung
Tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview
The specific compound tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride has limited direct mentions in the literature based on the current search. However, scientific research often explores compounds with similar structures or functional groups for various applications, including organic synthesis, environmental remediation, and material science. Below are highlights from research involving related compounds that shed light on the potential research applications and methodologies that could be relevant to this compound.
Environmental Remediation
A study on the decomposition of methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors demonstrates the potential for applying similar technology to related compounds. This method could be relevant for environmental remediation efforts involving this compound, especially in the context of pollutant degradation in water or air (Hsieh et al., 2011).
Polymer Science
The chemical recycling of poly(ethylene terephthalate) (PET) highlights the use of various chemical processes to recover and repurpose valuable monomers. Research into similar processes could involve this compound as a potential reactant or catalyst in polymer synthesis or recycling, emphasizing sustainability in material science (Karayannidis & Achilias, 2007).
Synthetic Organic Chemistry
The synthesis of N-heterocycles via sulfinimines using tert-butanesulfinamide illustrates the strategic use of tert-butyl groups in facilitating stereocontrolled organic reactions. This methodology could be adapted or inspire similar research involving this compound, particularly in the synthesis of complex organic molecules or pharmaceutical intermediates (Philip et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13;/h14H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNFQFBKPYPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)



![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)


![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)


